molecular formula C10H10N2O3 B8794843 3-hydroxy-2-nitroso-N-phenylbut-2-enamide

3-hydroxy-2-nitroso-N-phenylbut-2-enamide

Cat. No.: B8794843
M. Wt: 206.20 g/mol
InChI Key: HMVFHMLPFAZHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-nitroso-N-phenylbut-2-enamide is an organic compound with a complex structure that includes a hydroxyimino group, a keto group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-nitroso-N-phenylbut-2-enamide typically involves the reaction of substituted malonic esters with hydroxylamine derivatives. One common method is the nitrosation oximation of substituted malonic esters, which involves the reaction of these esters with nitrous acid to form the desired compound . The reaction conditions often include the use of deuterated solvents and LED light sources for irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be applied to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-nitroso-N-phenylbut-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted phenylbutanamides.

Scientific Research Applications

3-hydroxy-2-nitroso-N-phenylbut-2-enamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-nitroso-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the keto group can participate in nucleophilic addition reactions, further affecting the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-2-nitroso-N-phenylbut-2-enamide include:

Properties

IUPAC Name

3-hydroxy-2-nitroso-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFHMLPFAZHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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